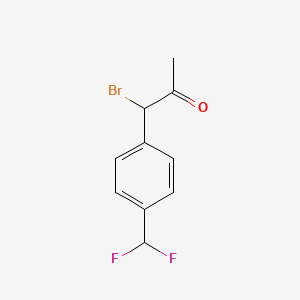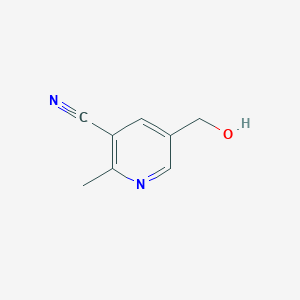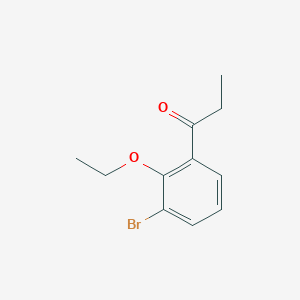![molecular formula C16H29NO4 B14043834 Tert-butyl 4-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B14043834.png)
Tert-butyl 4-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl ester group, a hydroxyethyl side chain, and a spiro-fused oxazolidine ring. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable amine with a spirocyclic lactone under basic conditions to form the spirocyclic amine intermediate. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl side chain can be oxidized to form a carbonyl group.
Reduction: The oxazolidine ring can be reduced to form a more saturated ring system.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl side chain can yield a ketone or aldehyde, while reduction of the oxazolidine ring can produce a more saturated spirocyclic amine.
Applications De Recherche Scientifique
Tert-butyl 4-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structure and stability.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyethyl side chain and tert-butyl ester group can also participate in hydrogen bonding and hydrophobic interactions, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Tert-butyl 4-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate can be compared with other spirocyclic compounds, such as:
Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: Similar spirocyclic structure but lacks the hydroxyethyl side chain.
Tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate: Contains an oxo group instead of a hydroxyethyl side chain.
Tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: Features a benzyl group instead of a hydroxyethyl side chain.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H29NO4 |
|---|---|
Poids moléculaire |
299.41 g/mol |
Nom IUPAC |
tert-butyl 4-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C16H29NO4/c1-15(2,3)21-14(19)17-8-6-16(7-9-17)12-13(4-10-18)5-11-20-16/h13,18H,4-12H2,1-3H3 |
Clé InChI |
XMZYMZLRSVZFGW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CCO2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


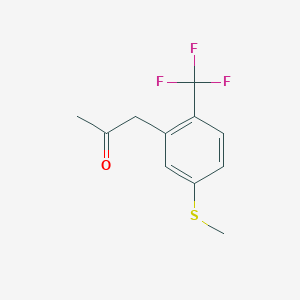

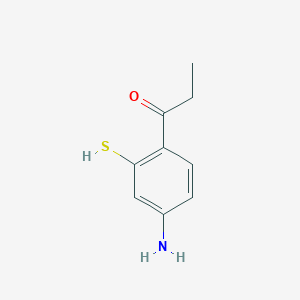

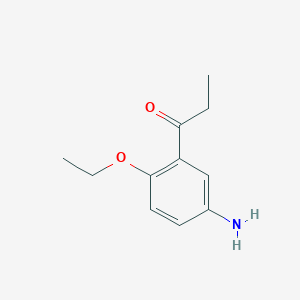
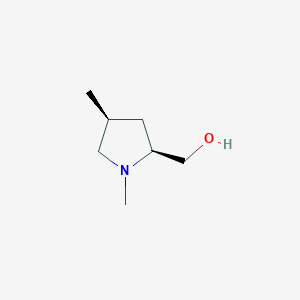
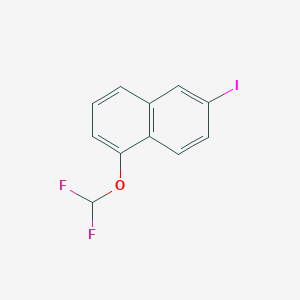
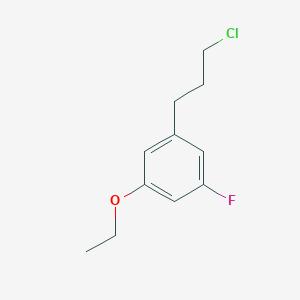
![7-(tert-Butyl)-1-chlorodibenzo[b,d]furan](/img/structure/B14043812.png)
